

Peptide T: A Technical Guide to its Origins, Mechanism, and Experimental Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide T is an octapeptide that was first identified in 1986 by researchers Candace Pert and Michael Ruff as a potential inhibitor of human immunodeficiency virus type 1 (HIV-1) entry into host cells.[1] It is a synthetic peptide derived from a sequence within the V2 region of the HIV-1 envelope glycoprotein gp120.[2][3][4] This technical guide provides an in-depth overview of Peptide T, its amino acid sequence, its origin within the HIV-1 gp120 protein, its mechanism of action as a CCR5 antagonist, and detailed experimental protocols for its study.

Peptide T Sequence and Origin from HIV-1 gp120

Peptide T is an eight-amino-acid peptide with the following sequence:

H-Ala-Ser-Thr-Thr-Asn-Tyr-Thr-OH[5][6][7]

This sequence corresponds to amino acids 185-192 of the HIV-1 envelope glycoprotein gp160, the precursor to gp120 and gp41.[6] The designation "Peptide T" was given due to its high threonine content.[3][4][7] A modified, more protease-resistant analog, D-ala¹-peptide-T-amide (DAPTA), has been used in many studies and clinical trials.[1][3]

The discovery of Peptide T was based on the hypothesis that a region of the viral envelope protein gp120 would mimic a natural signaling peptide to bind to a host cell receptor.[3] This led



to the identification of this specific octapeptide sequence within the V2 loop of gp120.

Mechanism of Action: CCR5 Antagonism and HIV-1 Entry Inhibition

Peptide T functions as a viral entry inhibitor by targeting the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2][3][4] R5-tropic viruses are the predominant strains found during the early and middle stages of HIV infection.[8]

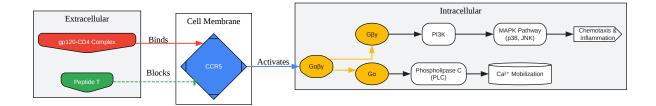
The entry of HIV-1 into a target cell is a multi-step process. Initially, the viral envelope protein gp120 binds to the primary cellular receptor, CD4. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes and the entry of the viral core into the cell.

Peptide T and its analog DAPTA act as antagonists at the CCR5 receptor.[3] They competitively inhibit the binding of the gp120-CD4 complex to CCR5, thereby blocking the final step required for the entry of R5-tropic HIV-1 strains.[8] It is important to note that Peptide T shows little to no inhibitory effect on HIV-1 strains that use the CXCR4 co-receptor (X4-tropic viruses).[2] This selectivity for R5-tropic strains explains some of the early inconsistencies in in vitro studies where lab-adapted, X4-tropic viral strains were used.[2][3]

Signaling Pathway

The binding of natural chemokine ligands (like RANTES, MIP- 1α , and MIP- 1β) or the HIV-1 gp120 to CCR5 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), CCR5 activation leads to the dissociation of the heterotrimeric G protein into its G α and G β y subunits. These subunits then modulate the activity of various downstream effectors, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and mitogenactivated protein kinases (MAPKs). This signaling cascade ultimately regulates cellular processes such as chemotaxis, inflammation, and calcium mobilization. By blocking the interaction of gp120 with CCR5, Peptide T prevents the initiation of these downstream signaling events that can contribute to viral pathogenesis.





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Caption: CCR5 Signaling Pathway and Peptide T Inhibition.

Quantitative Data on Peptide T and its Analogs

The following tables summarize key quantitative data related to the activity of Peptide T and its analog, DAPTA.

Table 1: Inhibition of gp120 Binding to CCR5 by DAPTA

HIV-1 gp120 Strain	IC ₅₀ (nM)	Reference	
Bal	0.06	[8]	
CM235	0.32	[8]	

Table 2: Antiviral Activity of Peptide T and DAPTA



Peptide	Assay	Cell Type	HIV-1 Strain	Inhibition	Concentr ation	Referenc e
Peptide T	Viral Replication	MDMs, microglia, primary CD4+ T cells	R5 and dual-tropic (R5/X4)	60-99%	10 ⁻¹² to 10 ⁻⁹ M	[2]
DAPTA	HIV-1 Replication	Monocytes/ Macrophag es	R5 strains	>90%	10 ⁻⁹ M	[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Peptide T.

gp120-CCR5 Binding Inhibition Assay

This assay is used to determine the ability of Peptide T to inhibit the binding of HIV-1 gp120 to the CCR5 co-receptor.

Materials:

- Recombinant HIV-1 gp120 (R5-tropic strain, e.g., Bal)
- Soluble CD4 (sCD4)
- Cells expressing CCR5 (e.g., CCR5-transfected cell line or primary macrophages)
- · Peptide T or its analogs at various concentrations
- Radiolabeled or fluorescently-labeled secondary antibody or ligand that detects gp120
- Binding buffer (e.g., PBS with 2% BSA and 0.02% sodium azide)
- Wash buffer (e.g., cold PBS)



• Scintillation counter or fluorescence plate reader

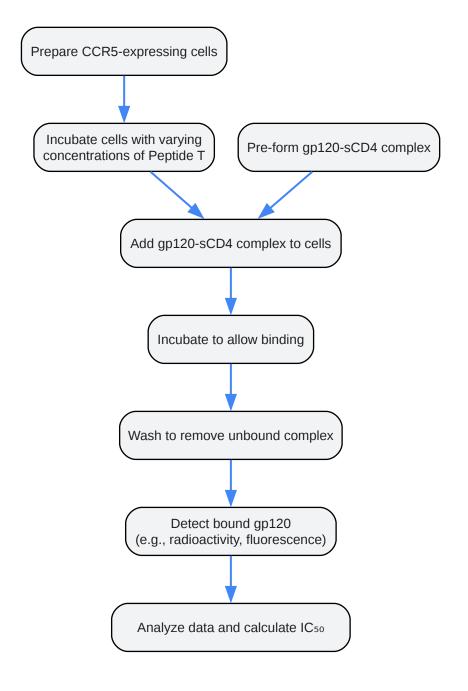
Procedure:

- Cell Preparation: Harvest and wash CCR5-expressing cells. Resuspend the cells in binding buffer to a final concentration of 1-5 x 10⁶ cells/mL.
- gp120-sCD4 Complex Formation: Pre-incubate recombinant gp120 with an equimolar concentration of sCD4 in binding buffer for 30-60 minutes at room temperature to allow for complex formation.
- Inhibition Step: In a multi-well plate, add the CCR5-expressing cells. Then, add varying concentrations of Peptide T or a vehicle control.
- Binding Step: Add the pre-formed gp120-sCD4 complex to the wells containing the cells and Peptide T.
- Incubation: Incubate the plate for 1-2 hours at 4°C or room temperature with gentle agitation.
- Washing: Wash the cells 3-5 times with cold wash buffer to remove unbound gp120-sCD4 complex. This can be done by centrifugation and resuspension or by using a filter plate.

Detection:

- If using radiolabeled gp120, measure the radioactivity of the cell pellet using a scintillation counter.
- If using a labeled secondary antibody, incubate the cells with the antibody for 1 hour at
 4°C, wash again, and then measure the signal (e.g., fluorescence) using a plate reader.
- Data Analysis: Plot the percentage of inhibition of gp120 binding against the concentration of Peptide T. Calculate the IC₅₀ value, which is the concentration of Peptide T that inhibits 50% of the specific binding of the gp120-sCD4 complex to the cells.





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Caption: Workflow for gp120-CCR5 Binding Inhibition Assay.

HIV-1 Entry/Infection Inhibition Assay

This assay measures the ability of Peptide T to prevent the entry and subsequent infection of target cells by R5-tropic HIV-1.

Materials:



- Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells, primary CD4+ T cells, or macrophages)
- R5-tropic HIV-1 virus stock
- Peptide T or its analogs at various concentrations
- Cell culture medium
- Reagents for measuring viral infection (e.g., luciferase assay substrate for TZM-bl cells, p24 ELISA kit)

Procedure:

- Cell Plating: Plate the target cells in a multi-well plate and allow them to adhere (if applicable).
- Peptide Pre-incubation: Add varying concentrations of Peptide T or a vehicle control to the cells and incubate for 30-60 minutes at 37°C.
- Viral Infection: Add a known amount of R5-tropic HIV-1 to the wells.
- Incubation: Incubate the plate for 2-4 hours at 37°C to allow for viral entry.
- Washing and Culture: Remove the virus- and peptide-containing medium and wash the cells gently with fresh medium. Add fresh culture medium and continue to incubate for 48-72 hours.
- Measurement of Infection:
 - For TZM-bl cells (which express luciferase upon HIV-1 Tat expression), lyse the cells and measure luciferase activity.
 - For primary cells, collect the culture supernatant and measure the amount of HIV-1 p24 antigen using an ELISA kit.
- Data Analysis: Plot the percentage of inhibition of viral infection against the concentration of Peptide T. Calculate the IC₅₀ value.



Calcium Flux Assay

This assay is used to determine if Peptide T can block the intracellular calcium mobilization induced by CCR5 agonists, providing evidence of its antagonistic activity at the receptor.

Materials:

- CCR5-expressing cells
- Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fura-2)
- Loading buffer (e.g., HBSS with 20 mM HEPES)
- CCR5 agonist (e.g., RANTES/CCL5 or MIP-1β/CCL4)
- Peptide T or its analogs
- Fluorescence plate reader with kinetic reading capabilities or a flow cytometer

Procedure:

- Cell Loading: Incubate the CCR5-expressing cells with the calcium-sensitive fluorescent dye in loading buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
- Washing: Wash the cells to remove excess dye.
- Baseline Reading: Place the cell plate in the fluorescence reader or flow cytometer and record the baseline fluorescence for a short period.
- Peptide Addition: Add Peptide T or a vehicle control to the wells and continue recording the fluorescence.
- Agonist Stimulation: After a few minutes of incubation with Peptide T, add the CCR5 agonist (e.g., RANTES) to the wells while continuously recording the fluorescence.
- Data Analysis: The binding of the CCR5 agonist will induce a rapid increase in intracellular calcium, which is detected as an increase in fluorescence. Analyze the kinetic data to



determine if pre-incubation with Peptide T reduces or abolishes the calcium flux induced by the CCR5 agonist.

Conclusion

Peptide T remains a significant molecule in the history of HIV research. Its discovery highlighted the potential of targeting viral entry as a therapeutic strategy and paved the way for the development of other entry inhibitors. This technical guide provides a comprehensive overview of Peptide T, from its molecular origins to its mechanism of action and the experimental approaches used to study its function. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working in the fields of virology, immunology, and pharmacology.

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